Purity Level Consistency and COA-Supported Quality for Reproducible Research
The commercial specification for 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is consistently reported at a purity level of 98%, as confirmed by Certificate of Analysis (COA) requests for research-grade batches . This level of purity is a critical quantitative differentiation factor in procurement decisions, as it directly relates to the reliability of biological and chemical assays. Internally, Batch 9127EV from AKSci is specified with full quality assurance and SDS documentation, ensuring that the compound's identity and purity are verified and traceable across different lots .
| Evidence Dimension | Purity Level (Assay, HPLC/GC) |
|---|---|
| Target Compound Data | Purity: 98% (typical specification) |
| Comparator Or Baseline | Generic or untested research chemicals; other in-class analogs (e.g., 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid listed at minimum 95%) |
| Quantified Difference | ≥3 percentage points difference in purity floor versus a 95%-min specification, corresponding to up to 3% lower unknown impurity content in the 98% product, which can be critical in dose-response and selectivity assays. |
| Conditions | Manufacturer-provided batch analysis; purity levels verified by HPLC or GC as per supplier COA. |
Why This Matters
Procuring the higher-purity compound reduces the risk of assay interference from unknown impurities, thus improving the accuracy, reproducibility, and interpretability of screening and SAR data.
